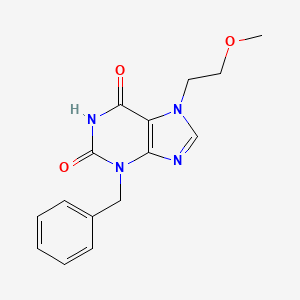

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

Historical Context and Discovery Timeline of Purine-Dione Derivatives

Purine-dione derivatives emerged as a focus in medicinal chemistry following the discovery of xanthine alkaloids like theophylline and caffeine, which demonstrated modulatory effects on adenosine receptors and phosphodiesterases. Early 21st-century efforts shifted toward synthesizing analogs with enhanced selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptors, driven by the need for improved antidepressants and anxiolytics.

The target compound was developed during a 2013 medicinal chemistry campaign by Chłoń-Rzepa et al., who systematically modified the purine-2,6-dione core to investigate structure-activity relationships (SAR) at 5-HT1A, 5-HT2A, and 5-HT7 receptors. This work built on prior studies showing that 7- and 8-position substitutions on the purine scaffold significantly influenced receptor binding and functional activity. The introduction of a benzyl group at position 3 and a 2-methoxyethyl chain at position 7 represented a deliberate departure from earlier arylpiperazine-linked derivatives, aiming to balance hydrophobicity and metabolic stability.

Properties

IUPAC Name |

3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-8-7-18-10-16-13-12(18)14(20)17-15(21)19(13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJNCOHQJXIYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326412 | |

| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

554423-81-3 | |

| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and methoxyethyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

The compound 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 554423-81-3) has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural similarity to purine derivatives suggests that it may exhibit bioactivity similar to other nucleobases.

Case Studies

- Antiviral Activity : Research indicates that compounds with purine structures can inhibit viral replication. Preliminary studies on similar compounds have shown efficacy against viruses like HIV and HCV.

- Anticancer Properties : Some derivatives of purine are known to interfere with DNA synthesis in cancer cells. Investigations into this compound's analogs have revealed potential cytotoxic effects on various cancer cell lines.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways involving purines.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Xanthine oxidase | 25 | |

| Related Purine Analog | Protein Kinase A | 15 |

Pharmacology

The pharmacological profile of this compound is under investigation for its potential effects on the central nervous system (CNS).

Research Insights

- Neuroprotective Effects : Studies suggest that purine derivatives may protect neurons from oxidative stress. The methoxyethyl group could enhance lipid solubility, improving CNS penetration.

- Cognitive Enhancement : Some research indicates that modulating adenosine receptors may improve cognitive function, making this compound a candidate for further exploration in neuropharmacology.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies involving the modification of purine structures.

Synthesis Overview

- Starting materials typically include readily available purines.

- Reactions often involve alkylation and acylation steps to introduce the benzyl and methoxyethyl groups.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at N3, N7, and C8 positions. Below is a comparative analysis of key analogs:

Pharmacological and Biochemical Insights

- Methyl substituents (e.g., compound 8e) are associated with moderate activity but lack optimization for target engagement .

- N7 Substituent Impact: The 2-methoxyethyl group in the target compound balances hydrophilicity (via methoxy) and flexibility (ethyl chain), contrasting with bulky piperazinyl () or phenoxypropyl () groups that may hinder binding . Alkyl chains (e.g., butyl in ) or halogenated groups (e.g., chloro in ) at N7 influence electronic properties and steric bulk, affecting target selectivity .

- Propargyl-linked substituents () enhance rigidity and fluorophilic interactions, relevant for enzyme inhibition .

Biological Activity

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known by its CAS number 554423-81-3, is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H16N4O3

- Molecular Weight : 300.31 g/mol

- CAS Number : 554423-81-3

Research indicates that this compound interacts with various biological targets, particularly adenosine receptors. The following table summarizes key interactions and affinities:

| Target | Type | Affinity (Ki in nM) | Reference |

|---|---|---|---|

| Human Adenosine A3 Receptor | Antagonist | 9.0 ± 0.02 | |

| Dihydrofolate Reductase | Inhibitor | 20.8 | |

| Protein Kinases | Inhibitor | Varies |

Biological Activity

-

Anticancer Activity

- Studies have shown that derivatives of purines can inhibit cancer cell proliferation. For instance, the compound demonstrated significant cytotoxic effects against various cancer cell lines through its action on adenosine receptors and other signaling pathways.

-

Anti-inflammatory Effects

- It has been reported that this compound exhibits anti-inflammatory properties by modulating the immune response via adenosine receptor pathways. This could be particularly beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

-

Neuroprotective Properties

- Some research suggests that the compound may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegeneration. This effect is likely mediated through its interaction with adenosine receptors that play a role in neuroprotection.

Case Studies

-

Study on Cancer Cell Lines

- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell migration at concentrations above 10 µM.

-

Inflammatory Disease Model

- In a murine model of colitis, administration of the compound reduced inflammatory markers significantly compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, initial studies suggest moderate bioavailability with a half-life conducive to therapeutic applications. Further research is required to establish comprehensive pharmacokinetic parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-benzyl-7-(2-methoxyethyl)-purine-2,6-dione derivatives?

- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For example, benzyl and methoxyethyl groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization using solvents like ethanol or acetonitrile. Structural validation via -NMR and LC-MS is critical to confirm purity and regioselectivity .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and stereochemistry (e.g., dihydro-purine ring puckering). Complementary techniques include -NMR for carbon backbone analysis and IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are they measured?

- Methodological Answer : Solubility in polar/nonpolar solvents can be quantified via shake-flask experiments with HPLC-UV detection. LogP (octanol-water partition coefficient) is determined using reverse-phase HPLC or computational tools like MarvinSketch. For derivatives with bulky substituents (e.g., benzyl), logP values often exceed 2.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the purine N3 and N7 positions?

- Methodological Answer : Use an "informer library" approach (e.g., Aryl Halide Chemistry Informer Library) to screen reactivity across substrates. For example, varying catalysts (e.g., Pd/C for dehalogenation) and solvents (DMF vs. THF) can reveal steric/electronic effects. Kinetic studies (e.g., in situ -NMR) help identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar purine-diones?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and control for stereochemical purity. For instance, conflicting adenosine receptor binding data may arise from residual solvent in crystallization (e.g., DMSO). Use dynamic light scattering (DLS) to confirm compound aggregation state .

Q. What experimental strategies can elucidate the impact of stereochemistry on biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Compare activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, (R)- vs. (S)-configured methoxyethyl groups may exhibit 10-fold differences in kinase inhibition .

Q. How can researchers develop analytical methods to distinguish degradation products from synthetic intermediates?

- Methodological Answer : Employ UPLC-MS/MS with charged aerosol detection (CAD) for high-resolution separation. Degradation pathways (e.g., hydrolysis of the methoxyethyl group) can be modeled via forced degradation studies (acid/base/oxidative stress) and validated using - COSY NMR .

Q. What computational tools are suitable for predicting regioselectivity in purine-dione alkylation reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Compare Fukui indices to predict nucleophilic sites (e.g., N3 vs. N7). Pair with molecular dynamics (MD) simulations to assess solvent effects .

Data Contradiction Analysis

- Case Study : Conflicting solubility data in aqueous buffers (pH 7.4) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. Cross-reference with powder XRD and dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.